molecular formula C29H24O7 B12220150 ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B12220150
M. Wt: 484.5 g/mol
InChI Key: QVXHLEFCTUERCI-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that features a benzofuran and chromen structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined benzofuran and chromen structures, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C29H24O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate

InChI

InChI=1S/C29H24O7/c1-4-33-29(31)17(2)34-25-15-21-22(24-13-19-11-8-12-23(32-3)28(19)36-24)16-27(30)35-26(21)14-20(25)18-9-6-5-7-10-18/h5-17H,4H2,1-3H3

InChI Key

QVXHLEFCTUERCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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